6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid
Description
Historical Development of Imidazo[1,5-a]pyridine Chemistry
The imidazo[1,5-a]pyridine framework emerged as a critical heterocyclic system in the mid-20th century, driven by its presence in natural alkaloids such as cribrostatin 6 and its pharmacological relevance in compounds like the antitumor agent C 1311. Early synthetic routes relied on cyclocondensation reactions between 2-picolylamines and electrophilic components like carboxylic acids, acyl chlorides, or aldehydes. For instance, the use of polyphosphoric acid (PPA) to activate nitroalkanes enabled the cyclization of 2-picolylamines, yielding imidazo[1,5-a]pyridines in moderate to good yields. Subsequent advancements introduced transition-metal-free strategies, such as iodine-mediated sp³ C–H amination of 2-pyridyl ketones with alkylamines, which streamlined access to diverse derivatives. The unexpected discovery of Fe²⁺-mediated imidazo[1,5-a]pyridine formation from dynamic imine libraries further expanded synthetic possibilities. These developments underscore the scaffold’s adaptability and its enduring importance in organic synthesis.
Structural Significance of the Fused Heterocyclic System
The imidazo[1,5-a]pyridine system comprises a five-membered imidazole ring fused to a six-membered pyridine ring, creating a planar, aromatic structure with distinct electronic properties. This fusion confers rigidity and stability, making the scaffold suitable for applications requiring precise spatial arrangement, such as photoluminescent sensors and transition-metal ligands. The nitrogen atoms at positions 1 and 3 of the imidazole ring contribute to π-deficient character, enhancing electrophilic substitution reactivity at electron-rich positions like C-6. The pyridine moiety’s basicity further facilitates coordination with metal ions, as demonstrated in the synthesis of imidazo[1,5-a]pyridine-derived carbene ligands. These structural attributes have enabled the scaffold’s use in diverse fields, from anticancer drug design to catalytic systems.
Importance of 6-Position Functionalization
Functionalization at the 6-position of imidazo[1,5-a]pyridine is critical for tailoring electronic and steric properties. The introduction of electron-donating or withdrawing groups at this position modulates the scaffold’s reactivity and binding affinity in biological targets. For example, aryl or alkyl substituents at C-6 enhance lipophilicity, improving membrane permeability in drug candidates. The Boc-protected amino group in 6-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid serves dual purposes: it temporarily masks the amino group during synthetic transformations and provides a handle for post-functionalization via deprotection. This strategy is exemplified in the synthesis of cysteine protease inhibitors, where Boc groups ensure regioselectivity and prevent unwanted side reactions.
Carboxylic Acid Functionality at Position 1
The carboxylic acid group at position 1 enhances the compound’s versatility by enabling salt formation, conjugation with biomolecules, or coordination with metal ions. In medicinal chemistry, this moiety facilitates the development of prodrugs or water-soluble derivatives, addressing challenges associated with bioavailability. For instance, the carboxylic acid can form esters or amides, expanding the compound’s applicability in structure-activity relationship studies. In materials science, the deprotonated carboxylate anion acts as a bridging ligand in metal-organic frameworks (MOFs), leveraging the scaffold’s rigidity for constructing porous materials. Additionally, the acid’s hydrogen-bonding capacity promotes crystal engineering, aiding in the design of organic semiconductors.
Boc-Protected Amino Group: Strategic Importance
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering stability under acidic and basic conditions while permitting selective deprotection with trifluoroacetic acid (TFA). In this compound, the Boc group safeguards the primary amine during harsh reaction conditions, such as those involving PPA or high-temperature cyclizations. This protection is vital in multistep syntheses, where intermediates must withstand electrophilic attacks or oxidative environments. Post-synthesis, Boc deprotection unveils a reactive amino group for further derivatization, enabling the incorporation of targeting moieties or fluorophores in drug delivery systems. The Boc strategy also aligns with green chemistry principles by reducing the need for toxic reagents in amine protection.
Table 1: Key Synthetic Methods for Imidazo[1,5-a]pyridine Derivatives
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)15-8-4-5-9-10(11(17)18)14-7-16(9)6-8/h4-7H,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPXSMKBZSWOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=NC(=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method involves the reaction of imidazo[1,5-a]pyridine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, in an acidic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.
Substitution: Various nucleophiles, in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Amines or alcohols.
Substitution: Various substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
Pharmacological Applications
-
STING Agonist Development :
Recent studies have highlighted the compound's potential as a STING (Stimulator of Interferon Genes) agonist. STING agonists are being investigated for their ability to activate immune responses against tumors. The structural modifications of imidazo[1,5-a]pyridine derivatives have shown promise in enhancing STING activity, which is crucial for developing new immunotherapies against cancer . -
Antiviral Activity :
The compound's imidazole ring is a common feature in antiviral agents. Research into related compounds has demonstrated that modifications to the imidazo[1,5-a]pyridine structure can lead to enhanced antiviral properties, making it a candidate for further exploration in antiviral drug development . -
Selective Receptor Antagonists :
The compound has been explored as a scaffold for developing selective antagonists for dopamine receptors, particularly D3 receptors. This application is significant in behavioral pharmacology, where selective receptor modulation can lead to advancements in treating psychiatric disorders .
Synthetic Applications
The synthesis of 6-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid involves several key steps that can be adapted for creating various analogs:
- Boc Protection : The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during synthesis, allowing for selective reactions without affecting other functional groups.
- Amide Coupling Reactions : This compound can be synthesized through amide coupling reactions with various carboxylic acids or their derivatives, facilitating the introduction of diverse functional groups necessary for biological activity.
Case Study 1: Development of STING Agonists
In a recent study, researchers synthesized a series of imidazo[1,5-a]pyridine derivatives to evaluate their efficacy as STING agonists. The results indicated that specific modifications to the imidazole ring significantly increased binding affinity and activation of STING in cellular assays. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral potential of related compounds derived from imidazo[1,5-a]pyridine structures. The study found that certain derivatives exhibited potent activity against viral infections by inhibiting viral replication mechanisms, suggesting that this scaffold could be further developed into effective antiviral agents .
Mechanism of Action
The mechanism by which 6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The imidazo[1,5-a]pyridine scaffold is highly versatile, with modifications at positions 1, 3, 6, and 7 influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Advantages and Limitations
- 6-((tert-Boc)amino) Derivative: The Boc group offers steric protection for the amino group, enabling selective deprotection in multi-step syntheses. However, its larger size may reduce solubility .
- Halogenated Analogs : Bromine or fluorine substituents enhance binding affinity but may introduce synthetic complexity (e.g., handling HF in fluorination) .
- Ester Derivatives : Ethyl/methyl esters improve cell permeability but require hydrolysis for activation, limiting in vivo efficacy .
Notes
- Data Gaps: Limited biological data exist for the query compound; most evidence focuses on structural analogs.
- Commercial Availability : Many analogs are discontinued or available only through custom synthesis (e.g., CymitQuimica, Enamine) .
Biological Activity
6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid, with the CAS number 2177266-16-7, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15N3O4
- Molecular Weight : 277.28 g/mol
- Density : 1.34 g/cm³ (predicted)
- pKa : -4.05 (predicted)
The compound features an imidazo[1,5-a]pyridine core, which is known for its diverse biological activities, making it a candidate for further pharmacological exploration.
Antiparasitic Activity
Recent studies have indicated that imidazo[1,5-a]pyridines possess significant antiparasitic properties. For instance, a study focused on compounds targeting Trypanosoma brucei methionyl-tRNA synthetase demonstrated that modifications to the imidazo core can enhance activity against this parasite. Compounds with structural similarities to this compound exhibited potent inhibition in growth assays with low toxicity to mammalian cells .
Anticancer Potential
The imidazo[1,5-a]pyridine scaffold has also been linked to anticancer activity. Recent research highlighted that derivatives of this scaffold showed significant inhibition of various cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values in the nanomolar range against breast cancer cell lines, indicating strong antiproliferative effects . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many imidazo derivatives function as enzyme inhibitors. For instance, they may inhibit kinases involved in cell cycle regulation or metabolic pathways crucial for parasite survival.
- Cellular Uptake and Distribution : Studies suggest that modifications to the imidazo structure can enhance cellular permeability and bioavailability, which are important for therapeutic efficacy.
Study on Trypanosomiasis
A notable case study involved the optimization of a lead compound against Trypanosoma brucei. The study utilized structure-guided design to modify existing compounds and identified several derivatives with improved potency and selectivity. The best-performing compounds exhibited EC50 values below 50 nM against the parasite while maintaining low cytotoxicity towards mammalian cells .
Anticancer Activity Assessment
In another investigation focused on breast cancer treatment, various derivatives of imidazo compounds were tested for their growth inhibitory effects on MDA-MB-231 cells. The results indicated that some compounds had an IC50 as low as 0.126 μM, showcasing their potential as effective anticancer agents with favorable selectivity profiles compared to normal cells .
Summary of Research Findings
Q & A
Basic: What are common synthetic routes for 6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid?
Answer:
Two primary methodologies are widely employed:
Copper-catalyzed oxidative amination : This method utilizes Cu catalysts (e.g., CuI) under aerobic conditions to functionalize C(sp³)-H bonds in amino acids or benzylamines. Air serves as the oxidant, enabling efficient cyclization to imidazo[1,5-a]pyridine derivatives .
One-pot condensation : Reacting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aryl aldehydes and Meldrum’s acid in water at room temperature yields carboxylated imidazo[1,5-a]pyridines. Piperidine acts as a base, and ethanol recrystallization ensures purity .
Advanced: How can reaction conditions be optimized for copper-catalyzed synthesis to improve yields?
Answer:
Optimization strategies include:
- Catalyst loading : 10 mol% CuI enhances turnover without side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and improve cyclization rates.
- Substrate design : Electron-withdrawing groups (e.g., -NO₂) on benzylamines increase electrophilicity, accelerating intramolecular amination .
- Temperature control : Maintaining 60–80°C balances reactivity and minimizes decomposition. Kinetic studies using GC-MS or HPLC help track byproduct formation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques:
- NMR spectroscopy : ¹H NMR identifies Boc-protected amine signals (δ 1.2–1.5 ppm for tert-butyl) and imidazo[1,5-a]pyridine aromatic protons (δ 7.5–9.0 ppm). ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and Boc carbonyl (δ ~155 ppm) .
- IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (Boc C=O) and ~1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .
- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (±0.001 Da) confirm molecular formula (C₁₃H₁₆N₃O₄) .
Advanced: How to resolve contradictions in biological activity data for imidazo[1,5-a]pyridine derivatives?
Answer:
Discrepancies often arise from:
- Stereochemical variability : Chiral HPLC separates enantiomers to assess individual binding affinities (e.g., GABAₐ receptor subtypes) .
- Solvent effects : DMSO >10% can denature proteins; use PBS or HEPES buffers for in vitro assays.
- Standardized protocols : Radioligand displacement assays (³H-flumazenil) under inert atmospheres minimize oxidative degradation . Computational docking (AutoDock Vina) models Boc group flexibility to refine SAR predictions .
Basic: How to handle stability issues during purification?
Answer:
Critical steps include:
- pH control : Maintain neutral conditions (pH 6–8) to prevent Boc deprotection.
- Low-temperature recrystallization : Ethanol at 0–5°C minimizes thermal decomposition.
- Inert atmosphere : Use nitrogen during column chromatography (silica gel, ethyl acetate/hexane eluent) to avoid oxidation . Lyophilization from tert-butyl methyl ether preserves crystallinity.
Advanced: What mechanistic insights explain decarboxylative cyclization to form the imidazo[1,5-a]pyridine core?
Answer:
Mechanistic studies propose:
- Radical pathway : Cu(I) generates α-amino radicals via decarboxylation, which undergo 5-endo-dig cyclization with pyridine rings. EPR spectroscopy detects radical intermediates .
- Kinetic isotope effects (KIE) : kH/kD = 2.1 indicates C-H bond cleavage is rate-limiting.
- DFT calculations : Transition states favor planar imidazo-pyridine geometry, with Boc groups stabilizing charge distribution .
Basic: What are the key applications of this compound in drug discovery?
Answer:
- GABAₐ receptor modulation : Derivatives like DS1 and DS2 show subtype selectivity (α2/α3 over α1), suggesting anxiolytic potential without sedation .
- Kinase inhibition : Carboxylic acid moieties chelate ATP-binding site metals (e.g., Mg²⁺), as seen in JAK2 inhibitors .
Advanced: How to design analogs with improved metabolic stability?
Answer:
Strategies include:
- Isotere replacement : Substitute the carboxylic acid with bioisosteres (e.g., tetrazole, acyl sulfonamide) to reduce glucuronidation .
- Deuterium incorporation : Replace labile C-H bonds (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug approaches : Esterify the carboxylic acid to enhance permeability, with in vivo hydrolysis releasing the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
